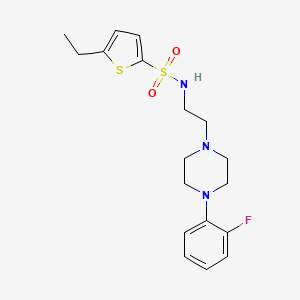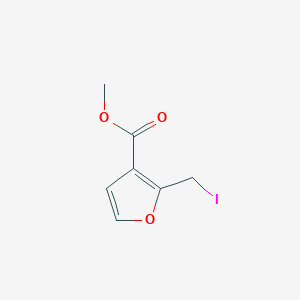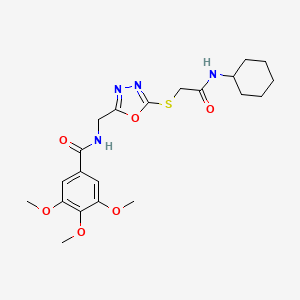
1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name of TAK-659, and it is a potent inhibitor of protein kinase B (AKT). It has been found to have a wide range of applications in the fields of cancer research, immunology, and inflammation.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea involves the inhibition of protein kinase B (1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea), which is a key regulator of cell survival and growth. 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is overexpressed in many types of cancer, and its inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea has also been found to have anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as T cells and B cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is its potency and specificity as an 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea inhibitor. This makes it a valuable tool for studying the role of 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea in various cellular processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea. One area of focus is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another direction is the investigation of its potential applications in other disease areas, such as autoimmune disorders and neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various cellular pathways.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea involves the reaction of 3-chloroaniline with 4-chlorophenyl isocyanate in the presence of a base. The resulting intermediate is then reacted with sodium azide to form the tetrazole ring. The final product is obtained by reacting the tetrazole intermediate with N-(tert-butoxycarbonyl)-N'-methylurea in the presence of a coupling reagent.
Scientific Research Applications
1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6O/c16-10-4-6-13(7-5-10)23-14(20-21-22-23)9-18-15(24)19-12-3-1-2-11(17)8-12/h1-8H,9H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSGOGWFNQMHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2905354.png)
![3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine](/img/structure/B2905356.png)



![(2Z)-N-phenyl-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2905361.png)
![N-[(1R)-1-cyano-2-methylpropyl]-4-methoxy-3-nitrobenzamide](/img/structure/B2905362.png)


![1-[1-(3,4-dimethylcyclohexyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2905369.png)
![1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2905370.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2905371.png)
![4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2905374.png)
![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2905376.png)